molecular formula C20H18N2O4 B4389151 Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate

Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate

Cat. No.: B4389151
M. Wt: 350.4 g/mol
InChI Key: KEWBLYCEGCSAHH-UHFFFAOYSA-N
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Description

Methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a pyrazole ring substituted with a diphenylacetyl group and a methyl ester group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate typically involves the esterification of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the diphenylacetyl group.

    Diphenylacetyl chloride: Used as a reagent in the synthesis of the target compound.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Precursor in the synthesis of the target compound.

Uniqueness

Methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-22-17(13-16(21-22)19(23)25-2)26-20(24)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBLYCEGCSAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate
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Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate
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Methyl 5-(2,2-diphenylacetyl)oxy-1-methylpyrazole-3-carboxylate

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